BenchChemオンラインストアへようこそ!

GF109

ACE Inhibitor Hypertension In Vivo Pharmacology

GF109 (CAS 79873-93-1) is a nonapeptide (Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) and a potent, parenteral ACE inhibitor. Unlike oral prodrugs, it provides rapid, direct ACE inhibition, achieving a 35% BP reduction within 30 mins that lasts >6 hrs in SHR models. Its high kidney and lung distribution and 2.3-hr plasma half-life make it an irreplaceable tool for organ-specific pathophysiology studies and an essential positive control for in vitro ACE assays. Order this research-grade peptide for your critical hemodynamic and preclinical studies.

Molecular Formula C53H74N14O13
Molecular Weight 1115.2 g/mol
CAS No. 79873-93-1
Cat. No. B1671456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGF109
CAS79873-93-1
SynonymsGF 109;  GF-109;  GF109; 
Molecular FormulaC53H74N14O13
Molecular Weight1115.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)/t29-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
InChIKeyDELQHVDKODCAJT-AXPLDACSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GF109 (CAS 79873-93-1): A Potent Parenteral ACE Inhibitor for Cardiovascular Research


GF109 (CAS 79873-93-1), also known as GF-109, is a peptide-based, potent parenteral inhibitor of angiotensin-converting enzyme (ACE) [1]. It is a synthetic analog of teprotide, composed of nine amino acids (Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) . Its primary mechanism of action involves blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to anti-hypertensive effects in preclinical models . Due to its peptide nature, GF109 is not orally bioavailable and is administered parenterally, making it a specialized tool for in vivo research where rapid and sustained ACE inhibition is required .

Why Oral ACE Inhibitors Cannot Substitute for GF109 in Parenteral Research Applications


Generic substitution with oral ACE inhibitors (e.g., captopril, enalapril) is not feasible for research protocols requiring GF109. As a nonapeptide, GF109 is not orally bioavailable and must be administered parenterally, achieving rapid and direct ACE inhibition in vivo . This contrasts sharply with orally bioavailable small-molecule ACE inhibitors, which are prodrugs requiring hepatic activation (e.g., enalapril to enalaprilat) and have distinct pharmacokinetic profiles . The quantitative evidence below demonstrates that GF109's in vivo potency, rapid onset, and sustained duration of action in hypertensive models are unique to this compound and cannot be replicated by simply using an oral ACE inhibitor via a different route.

Quantitative Differentiation of GF109: In Vivo Efficacy and PK Profile vs. Standard ACE Inhibitors


Superior Acute Antihypertensive Efficacy in SHR Model Compared to Captopril

GF109 demonstrates significantly greater acute blood pressure reduction in the spontaneously hypertensive rat (SHR) model compared to the standard ACE inhibitor captopril. A single intravenous dose of GF109 (0.5 mg/kg) reduced systolic blood pressure by 35% within 30 minutes . In a separate, comparable SHR study, captopril reduced systolic blood pressure by only 8.7% (from 183.6 to 167.7 mmHg) at the 30-minute time point [1]. While direct dose comparability is limited due to different study designs, the magnitude of effect highlights GF109's potent and rapid antihypertensive action.

ACE Inhibitor Hypertension In Vivo Pharmacology Cardiovascular Disease

Extended Duration of Antihypertensive Action Following Single Bolus Administration

The antihypertensive effect of a single intravenous bolus of GF109 (0.5 mg/kg) is sustained for over 6 hours in the SHR model . This prolonged effect is notable for a parenterally administered peptide and contrasts with the short duration of action observed for other intravenous ACE inhibitors like enalaprilat, which is typically dosed every 6 hours clinically [1].

Pharmacodynamics Duration of Action ACE Inhibitor Hypertension

Defined Pharmacokinetic Profile Enables Accurate Dosing and Tissue Distribution Studies

The pharmacokinetics of GF109 have been characterized, providing a defined plasma half-life of 2.3 hours in preclinical models . This contrasts with the complex PK of prodrug ACE inhibitors like enalapril, which requires hepatic conversion to its active metabolite, enalaprilat, introducing inter-individual variability . Furthermore, tissue distribution studies show GF109 concentrates in the kidneys and lungs, aligning with major ACE expression sites, which supports its use as a targeted tool compound .

Pharmacokinetics ADME Tissue Distribution ACE Inhibitor

Optimal Research and Industrial Application Scenarios for GF109 (CAS 79873-93-1)


Acute Hypertension and Cardiovascular Physiology Studies

GF109 is ideally suited for in vivo studies requiring rapid, potent, and sustained ACE inhibition in conscious or anesthetized animal models. The 35% reduction in blood pressure within 30 minutes of a 0.5 mg/kg i.v. bolus, lasting over 6 hours, makes it a superior tool for acute hemodynamic studies in spontaneously hypertensive rats (SHR) or other models of hypertension . This rapid onset and extended duration minimize the need for continuous infusion, simplifying experimental setups for telemetry or acute catheter-based monitoring.

Investigating ACE-Mediated Organ Protection and Fibrosis

The defined tissue distribution of GF109, with high concentrations in the kidneys and lungs, makes it a valuable probe for studying the role of local ACE activity in organ-specific pathophysiology . Researchers investigating renal fibrosis, pulmonary hypertension, or ischemia-reperfusion injury can leverage GF109's targeted distribution and 2.3-hour plasma half-life to correlate systemic and local ACE inhibition with histological and functional outcomes .

Peptide-Based ACE Inhibitor Tool Compound for Assay Development

As a pure peptide inhibitor, GF109 serves as a critical positive control for in vitro ACE activity assays. Its well-defined molecular weight (1115.24 g/mol) and sequence (Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) allow for precise molar calculations and validation of assay sensitivity . This is particularly important when screening novel peptide or small-molecule ACE inhibitors, providing a benchmark for potency and a reference for characterizing non-peptide inhibitors like captopril or enalaprilat .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GF109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.